molecular formula C13H25N3O4S B064747 tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate CAS No. 178312-23-7

tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate

Cat. No. B064747
M. Wt: 319.42 g/mol
InChI Key: KQHMCDLKYDJVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.

Mechanism Of Action

Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in regulating various physiological processes such as blood pressure, vascular tone, and platelet aggregation. By increasing the production of cyclic guanosine monophosphate (cGMP), tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.

Biochemical And Physiological Effects

Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of blood clots. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 is that it has a short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272. One area of interest is its potential therapeutic applications in cancer. Studies have shown that tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has anti-cancer properties and may be effective in inhibiting tumor growth. Another potential direction is the development of more potent and selective sGC stimulators that can be used in a wider range of experimental settings. Finally, research could focus on the development of more stable and long-lasting formulations of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 for clinical use.

Synthesis Methods

Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butyl 3-bromomethylazetidine-1-carboxylate with piperazine to form tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride to form tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate.

Scientific Research Applications

Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects on cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, it has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

178312-23-7

Product Name

tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate

Molecular Formula

C13H25N3O4S

Molecular Weight

319.42 g/mol

IUPAC Name

tert-butyl 3-(4-methylsulfonylpiperazin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3

InChI Key

KQHMCDLKYDJVSB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C

synonyms

3-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-1-AZETIDINECARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER

Origin of Product

United States

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